alpha-Chlordene

Description

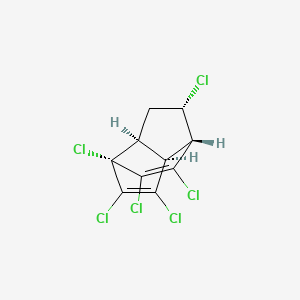

Alpha-Chlordene (CAS 5103-71-9), also known as cis-chlordane, is a stereoisomer of the organochlorine pesticide chlordane. It is a key component of technical chlordane, a complex mixture comprising >140 compounds, 60–85% of which are cis- and trans-chlordane isomers . Structurally, alpha-Chlordane is defined as 1α,2α,3aα,4β,7β,7aα-octachloro-4,7-methanoindene, with chlorine atoms arranged in a cis-configuration around the methanoindene core .

Properties

IUPAC Name |

(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLXLNDMLYEEK-CWOZVJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912346 | |

| Record name | Alpha-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56534-02-2 | |

| Record name | alpha-Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Reaction to Form Chlordene Intermediate

- Reactants: Hexachlorocyclopentadiene and cyclopentadiene

- Reaction type: Diels-Alder cycloaddition

- Product: Chlordene intermediate (octachlorocyclopentene derivative)

This step forms the bicyclic structure essential for further chlorination. The reaction is typically conducted under controlled temperature to favor the formation of the desired adduct.

Chlorination of Chlordene Intermediate

- The chlordene intermediate is subjected to chlorination, often using elemental chlorine under controlled conditions.

- This chlorination introduces additional chlorine atoms, stabilizing the cyclodiene ring system.

- The chlorination yields a mixture of isomers, predominantly this compound (cis) and beta-chlordene (trans), along with minor components such as trans-nonachlor and heptachlor.

Purification and Isomer Separation

- The technical mixture obtained contains approximately 21.5% chlordene isomers.

- This compound is separated from beta-chlordene by chromatographic techniques or selective crystallization.

- Analytical methods such as gas chromatography (GC) with specific columns and mass spectrometry (MS) are used to confirm the isomeric purity and composition.

Data Table: Composition of Technical Chlordane Mixture (Typical)

| Component | Approximate Percentage (%) |

|---|---|

| Trans-chlordane (β-isomer) | 24 |

| Cis-chlordane (α-isomer) | 19 |

| Chlordene isomers | 21.5 |

| Heptachlor | 10 |

| Nonachlor | 7 |

| Octachlorocyclopentene | 1 |

| Hexachlorocyclopentadiene | 1 |

| Others | Remaining balance |

Note: this compound is part of the chlordene isomers fraction.

Research Findings and Analytical Considerations

- The preparation of this compound requires precise control of chlorination conditions to maximize the yield of the cis-isomer.

- Analytical standards for this compound are prepared by dissolving preweighed pure isomers in solvents such as toluene, accounting for purity in calculations.

- Sample preparation involves extraction with toluene or other solvents and analysis by GC-MS for accurate quantification and confirmation of isomer identity.

- Interferences in analysis can arise from compounds with similar retention times, necessitating the use of multiple chromatographic columns and MS confirmation.

Summary of Preparation Methodology

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Diels-Alder reaction | Hexachlorocyclopentadiene + cyclopentadiene → chlordene | Controlled temperature; solvent-free or inert atmosphere |

| 2. Chlorination | Chlorination of chlordene intermediate | Elemental chlorine; controlled reaction time and temperature |

| 3. Isomer separation | Separation of alpha- and beta-chlordene | Chromatography or crystallization methods |

| 4. Purification and standard prep | Preparation of analytical standards for quantification | Use of toluene solvent; purity accounted for in calculations |

| 5. Analytical verification | GC-MS analysis for isomer identification and quantification | Use of multiple columns and internal standards |

Chemical Reactions Analysis

Alpha-Chlordene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for chlorination and various oxidizing agents for oxidation reactions . Major products formed from these reactions include epoxides, alcohols, and other chlorinated derivatives.

Scientific Research Applications

Alpha-Chlordene has been used in various scientific research applications, including:

Mechanism of Action

Alpha-Chlordene exerts its effects by mimicking the action of the nerve excitant picrotoxin. It acts as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to overstimulation of neurons . This mechanism is similar to that of other organochlorine pesticides, which disrupt normal nerve function and can lead to toxicity in both insects and mammals.

Comparison with Similar Compounds

Structural and Chemical Properties

Alpha-Chlordene is compared below with its stereoisomer gamma-Chlordene (trans-chlordane) and other structurally related compounds:

| Compound | CAS Number | Isomer Type | Key Structural Features | Molecular Formula |

|---|---|---|---|---|

| This compound | 5103-71-9 | cis | Cl atoms at 1α,2α,3aα,4β,7β,7aα positions | C₁₀H₆Cl₈ |

| Gamma-Chlordene | 5103-74-2 | trans | Cl atoms at 1α,2β,3aα,4β,7β,7aα positions | C₁₀H₆Cl₈ |

| Beta-Chlordene | 56534-03-3 | - | Not fully characterized in evidence | - |

| Heptachlor | 76-44-8 | - | Contains seven Cl atoms; cyclodiene structure | C₁₀H₅Cl₇ |

| Oxychlordane | 27304-13-8 | - | Oxidized metabolite of chlordane | C₁₀H₄Cl₈O |

Key Differences :

- Stereochemistry : The cis-configuration of this compound results in distinct physical properties (e.g., melting point, volatility) compared to the trans-isomer (gamma-Chlordene). Technical chlordane’s composition shifts over time as volatile isomers degrade .

- Environmental Behavior : Cis isomers like this compound exhibit slower degradation rates in soil and higher bioaccumulation in lipid-rich tissues compared to trans isomers .

Environmental Persistence and Toxicity

Key Findings :

- Persistence : this compound’s longer half-life in soil (1–4 years) compared to gamma-Chlordene (0.5–2 years) correlates with its cis-configuration, which resists microbial breakdown .

- Bioaccumulation : Oxychlordane, a metabolite of this compound, has the highest BAF due to its stability and lipophilicity .

- Toxicity : While this compound is less acutely toxic than oxychlordane, its chronic exposure risks (e.g., neurotoxicity, endocrine disruption) are significant .

Analytical Detection in Environmental Samples

This compound is frequently measured in biota as part of "total chlordane" assessments. However, analytical methods often prioritize cis-nonachlor, trans-nonachlor, and oxychlordane due to their higher detectability . For example:

- EPA monitoring protocols list alpha- and gamma-Chlordene as target analytes for chlorinated hydrocarbons in biota, though detection limits vary .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing alpha-Chlordene with high purity?

- Methodological Answer : Synthesis typically involves cyclodiene precursor reactions under controlled catalytic conditions (e.g., using AlCl₃ or ZnCl₂). Key steps include:

- Reaction Optimization : Varying catalyst ratios (1:1 to 1:3 molar ratios) and reaction temperatures (80–120°C) to maximize yield .

- Purification : Sequential solvent extraction (hexane/acetone) followed by column chromatography to isolate isomers. Purity is validated via GC-MS (>98% purity threshold) .

- Reproducibility : Detailed protocols must specify inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. How can researchers characterize this compound’s structural isomers to avoid misidentification?

- Methodological Answer :

- Analytical Techniques : Combine NMR (¹H/¹³C) for stereochemical analysis and X-ray crystallography for definitive isomer confirmation.

- Data Cross-Validation : Compare retention indices in GC-MS with literature values (e.g., NIST database) to distinguish this compound from beta- or gamma-isomers .

- Common Pitfalls : Overlapping NMR signals require deuterated solvent systems (e.g., CDCl₃) and 2D-COSY experiments to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Methodological Answer :

- Controlled Degradation Studies : Use photolysis (UV light at 254 nm) and hydrolysis (pH 5–9 buffers) to simulate environmental conditions. Monitor degradation products via LC-HRMS and quantify half-lives (t₁/₂) using first-order kinetics models .

- Data Interpretation Challenges : Address contradictory half-life values (e.g., soil vs. aquatic systems) by standardizing organic matter content (5–10% w/w) and microbial activity controls .

- Advanced Analytics : Apply isotopic labeling (¹⁴C-alpha-Chlordene) to trace metabolite formation in complex matrices .

Q. How can researchers resolve discrepancies in reported toxicity mechanisms of this compound across in vitro models?

- Methodological Answer :

- Model Selection : Compare hepatocyte (HepG2) vs. neuronal (SH-SY5Y) cell lines to assess tissue-specific effects. Normalize results to cell viability (MTT assay) and ROS quantification (DCFH-DA probes) .

- Contradiction Analysis : Conflicting EC₅₀ values may arise from solvent carriers (DMSO vs. ethanol). Standardize solvent concentrations (<0.1% v/v) and include vehicle controls .

- Meta-Analysis : Use systematic review frameworks (PRISMA) to evaluate bias in historical data, focusing on exposure durations and endpoint measurements .

Q. What strategies ensure reproducibility in this compound’s bioaccumulation studies across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt OECD Test Guidelines (e.g., OECD 305 for bioaccumulation in fish). Specify lipid normalization methods and depuration phases (≥28 days) .

- Inter-Lab Validation : Share raw chromatographic data and calibration curves via repositories (e.g., Zenodo) to align quantification thresholds .

- Statistical Rigor : Report confidence intervals (95% CI) for bioconcentration factors (BCF) and use ANOVA to assess inter-lab variability .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

- Answer :

- Novelty : Investigate understudied endpoints (e.g., epigenetic effects via DNA methylation assays) rather than replicating acute toxicity studies .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes justified by power analysis .

- Relevance : Align degradation studies with regulatory needs (e.g., EPA’s IRIS assessments) by prioritizing metabolites with known ecological risks .

Q. What analytical frameworks address contradictory data on this compound’s half-life in aquatic systems?

- Answer :

- Multi-Method Validation : Correlate HPLC-UV data with ELISA kits for metabolite detection to reduce false negatives .

- Error Propagation Analysis : Quantify uncertainties from extraction efficiencies (e.g., 70–90% recovery rates) using Monte Carlo simulations .

- Meta-Regression : Pool data from 10+ studies to identify covariates (e.g., dissolved organic carbon) influencing half-life variability .

Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be documented to facilitate reuse?

- Answer :

- Structured Appendices : Include instrument parameters (e.g., GC column: DB-5MS, 30 m × 0.25 mm) and raw spectral data in supplementary files .

- Metadata Standards : Adopt ISA-Tab format to detail sample preparation, storage conditions (−80°C), and QA/QC steps (e.g., blank spikes) .

- Open Access : Deposit datasets in FAIR-aligned repositories (e.g., Figshare) with DOI links for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.